molecular formula C20H21N5O4S B12162475 3-methyl-4-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

3-methyl-4-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B12162475
M. Wt: 427.5 g/mol
InChI Key: VMKQJSUBKLPIFU-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of pyrazolone derivatives.
  • The core structure consists of a pyrazolone ring (a five-membered heterocycle containing two nitrogen atoms and three carbon atoms) with various substituents.
  • This compound exhibits interesting pharmacological properties, making it relevant for scientific research and applications.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of a hydrazine derivative (such as hydrazine hydrate) with an appropriate ketone (e.g., 3-methyl-4,5-dihydro-1H-pyrazol-5-one).

      Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol).

      Industrial Production: While I don’t have specific industrial production methods for this compound, it can be synthesized on a laboratory scale using the above method.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substituents present.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.

      Biology and Medicine: Investigating its biological activity, such as enzyme inhibition or receptor binding.

      Industry: It may find applications in dye synthesis, pharmaceuticals, or materials science.

  • Mechanism of Action

    • Unfortunately, detailed information about the specific mechanism of action for this compound is not readily available in my current knowledge base.
    • Researchers would need to explore its interactions with biological targets to understand its effects fully.
  • Comparison with Similar Compounds

      Uniqueness: The combination of the hydrazine, phenyl, and pyrazolone moieties makes this compound unique.

      Similar Compounds: While I don’t have a specific list, related compounds include other hydrazones, pyrazolones, and sulfonylphenyl derivatives.

    Remember that further research and literature review would provide more comprehensive insights into this compound

    Properties

    Molecular Formula

    C20H21N5O4S

    Molecular Weight

    427.5 g/mol

    IUPAC Name

    5-methyl-4-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one

    InChI

    InChI=1S/C20H21N5O4S/c1-15-19(20(26)25(23-15)17-5-3-2-4-6-17)22-21-16-7-9-18(10-8-16)30(27,28)24-11-13-29-14-12-24/h2-10,23H,11-14H2,1H3

    InChI Key

    VMKQJSUBKLPIFU-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

    Origin of Product

    United States

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